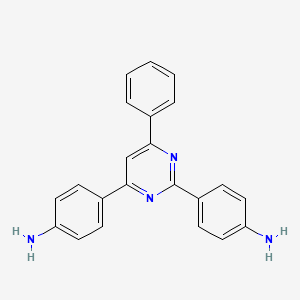![molecular formula C26H25N3O5 B5454793 (2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide](/img/structure/B5454793.png)
(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a furan ring, and an indole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethoxybenzaldehyde, furan-2-carboxylic acid, and 1H-indole-3-ethylamine. These intermediates are then subjected to condensation reactions, amide bond formation, and subsequent purification steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic structures and functional groups.
Furan derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.
Indole derivatives: Compounds with the indole moiety, known for their biological activities.
Uniqueness
(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-32-22-10-9-17(15-24(22)33-2)14-21(29-26(31)23-8-5-13-34-23)25(30)27-12-11-18-16-28-20-7-4-3-6-19(18)20/h3-10,13-16,28H,11-12H2,1-2H3,(H,27,30)(H,29,31)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPOLWCKRNLEO-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C(=O)NCCC2=CNC3=CC=CC=C32)/NC(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5454712.png)
![(2R*,3S*,6R*)-5-(6-methoxy-4-pyrimidinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5454727.png)

![ethyl 2-(3-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5454736.png)
![rel-(4aS,8aR)-6-[(2-isopropyl-5-pyrimidinyl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5454750.png)
![8-methoxy-2-oxo-N-[1-(pyridin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5454752.png)
![3-(1-methylcyclopropyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5454760.png)
![2-chloro-N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5454763.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5454771.png)
![2,3,5-trimethyl-N-[3-(1-pyrrolidinylmethyl)benzyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5454772.png)

![11-(2-chloroisonicotinoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5454785.png)
![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5454805.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide](/img/structure/B5454807.png)
